7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione
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Overview
Description
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused ring system that includes both pyrrole and oxazole rings. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione can be achieved through various methods. One common approach involves the tandem heterocyclization of 2-aminoethanols with suitable substrates. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7A-alkyl- or 7A-aryl-substituted pyrrolobenzoxazoles .
Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones in various solvents at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave activation, and other advanced techniques to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the ring system .
Scientific Research Applications
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Mechanism of Action
The mechanism of action of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione include other oxazole derivatives such as:
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system and the specific substituents it possesses.
Properties
CAS No. |
63427-92-9 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C7H9NO3/c1-7-3-2-4-8(7)6(10)11-5(7)9/h2-4H2,1H3 |
InChI Key |
FKQNKELLAYGTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN1C(=O)OC2=O |
Origin of Product |
United States |
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